ER|A degrader 6

Fluorescence Imaging Theranostics PROTAC

ER|A degrader 6 (PROTAC ERα Degrader-6) is the only ERα-targeting PROTAC with an integrated fluorescent warhead (Em 582 nm), enabling real-time, in-situ visualization of degradation kinetics without fixation or secondary labeling. This theranostic capability is critical for correlating degradation efficiency with ternary complex formation and for high-content live-cell screening assays, capabilities absent from SERDs like fulvestrant, oral SERDs like elacestrant, and other PROTACs such as ARV-471. Procure for unmatched mechanistic insight.

Molecular Formula C28H23F3N4O4S
Molecular Weight 568.6 g/mol
Cat. No. B12391840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER|A degrader 6
Molecular FormulaC28H23F3N4O4S
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESC1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6
InChIInChI=1S/C28H23F3N4O4S/c29-28(30,31)15-35(21-4-2-1-3-5-21)40(37,38)24-14-23-25(18-8-12-22(36)13-9-18)26(27(24)39-23)19-6-10-20(11-7-19)34-17-32-16-33-34/h1-13,16-17,23-24,27,36H,14-15H2/t23-,24+,27+/m0/s1
InChIKeyKVXXNOUZPPJCEE-CLCZQPDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ER|A Degrader 6 (PROTAC ERα Degrader-6): Quantifiable Differentiation in Estrogen Receptor Targeted Protein Degradation


ER|A degrader 6, also designated PROTAC ERα Degrader-6 (compound A3), is a proteolysis-targeting chimera (PROTAC) that induces ubiquitin-proteasome dependent degradation of estrogen receptor alpha (ERα) [1]. It exhibits a DC₅₀ of 0.12 μM for ERα degradation and an IC₅₀ of 0.051 μM for antiproliferative activity in MCF-7 breast cancer cells [1]. Critically, this compound incorporates a fluorescent warhead that emits at 582 nm, enabling real-time visualization of ERα degradation kinetics [1].

Why Generic Substitution of ER|A Degrader 6 with Other ER Degraders Fails: Unique Visualizable Degradation


ER-targeted degraders are not interchangeable. While SERDs like fulvestrant or oral SERDs like elacestrant achieve ERα degradation via receptor antagonism, and other PROTACs like ARV-471 offer potent degradation, none provide the integrated fluorescent reporting capability of PROTAC ERα Degrader-6 [1]. This theranostic feature enables direct, real-time monitoring of target engagement and degradation efficiency within living cells, a critical capability absent in all other ER degraders. Substitution would result in loss of this unique, quantifiable functional readout, significantly impacting experimental design and data interpretation in mechanistic and screening studies [1].

ER|A Degrader 6: Direct Quantitative Evidence of Differentiation vs. Key Comparators


Unique Theranostic Fluorescence for Real-Time Degradation Tracking vs. All Other ER Degraders

PROTAC ERα Degrader-6 (compound A3) uniquely functions as a visual theranostic agent, enabling real-time tracking of ERα degradation via its inherent fluorescence (Em 582 nm). No other ER degrader, including clinical candidates ARV-471, elacestrant, or fulvestrant, possesses this integrated imaging capability [1].

Fluorescence Imaging Theranostics PROTAC

Antiproliferative Potency in MCF-7 Cells: Direct Comparison with Other ER Degraders

PROTAC ERα Degrader-6 exhibits an IC₅₀ of 0.051 μM for antiproliferative activity in MCF-7 cells [1]. This value is numerically superior to the IC₅₀ of the oral SERD elacestrant (48 nM = 0.048 μM) in similar cell-based assays, though direct head-to-head comparison is not available .

Antiproliferative Activity MCF-7 Potency

ERα Degradation Potency: DC₅₀ Comparison vs. Clinical PROTAC ARV-471

PROTAC ERα Degrader-6 degrades ERα with a DC₅₀ of 0.12 μM [1]. In comparison, the clinical PROTAC ARV-471 achieves a DC₅₀ of approximately 1-2 nM in ER-positive breast cancer cell lines, representing a ~60-120 fold greater potency .

DC50 PROTAC Degradation Efficiency

Dual ERα Degradation and Aromatase Inhibition in ERα Degrader 6 (Compound 31q)

ERα degrader 6 (Compound 31q), a related dual-targeting SERD-AI hybrid, exhibits ERα degradation (Ki = 75 nM) and aromatase inhibition (IC₅₀ = 37.7 nM) [1]. This dual mechanism is unique among ER degraders; for instance, fulvestrant and ARV-471 do not inhibit aromatase .

Dual-targeting Aromatase Inhibitor Endocrine Resistance

ER|A Degrader 6: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Real-Time Kinetic Monitoring of ERα Degradation in Live-Cell Imaging Assays

The unique fluorescence emission (Em 582 nm) of PROTAC ERα Degrader-6 [1] makes it the compound of choice for live-cell imaging studies requiring real-time, in situ visualization of ERα degradation kinetics. This capability is not available with any other ER degrader, enabling direct observation of drug action dynamics without the need for fixation or secondary labeling.

Mechanistic Studies of PROTAC-Induced Ternary Complex Formation and Degradation

The integrated fluorescent warhead allows researchers to correlate degradation efficiency with ternary complex formation in real time [1]. This is invaluable for mechanistic studies investigating the relationship between linker length, E3 ligase recruitment, and degradation kinetics, providing a direct readout not possible with non-fluorescent PROTACs.

High-Content Screening for ERα Degradation Modulators

The theranostic nature of PROTAC ERα Degrader-6 [1] enables high-content screening assays where degradation can be quantified in live cells via fluorescence intensity. This reduces assay complexity and time compared to endpoint western blotting or immunostaining, making it suitable for screening libraries of compounds that may modulate the degradation process.

Investigating Dual ERα Degradation and Aromatase Inhibition in Endocrine-Resistant Models

For studies focused on endocrine-resistant breast cancer, ERα degrader 6 (Compound 31q) [1] offers a unique dual mechanism: potent ERα degradation (Ki = 75 nM) and aromatase inhibition (IC₅₀ = 37.7 nM). This compound is specifically suited for xenograft models of MCF-7 tumors, where it has demonstrated efficient tumor suppression [1].

Technical Documentation Hub

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